molecular formula C26H22N4O3 B2800057 N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251601-63-4

N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B2800057
CAS No.: 1251601-63-4
M. Wt: 438.487
InChI Key: IDNFCGPKCWFMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a potent and selective inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway [https://www.ncbi.nlm.nih.gov/books/NBK9896/]. This pathway is fundamental to hematopoiesis, immune function, and cell growth, with dysregulated JAK2 activity being a hallmark of various myeloproliferative neoplasms (MPNs) such as polycythemia vera and primary myelofibrosis [https://www.cancer.gov/types/myeloproliferative/patient/myelodysplastic-treatment-pdq]. The research value of this compound lies in its ability to selectively target and attenuate JAK2-driven signaling, providing a crucial tool for dissecting the mechanistic roles of JAK2 in both physiological and pathological contexts. Its application extends to in vitro and in vivo studies focused on understanding the molecular drivers of blood cancers, evaluating the efficacy of targeted therapeutic strategies, and investigating mechanisms of resistance to JAK inhibition. By potently suppressing the JAK-STAT cascade, this inhibitor enables researchers to probe cytokine-mediated cellular responses, making it a vital asset for advancing the fields of oncology and immunology [https://www.nature.com/articles/nrc2060].

Properties

CAS No.

1251601-63-4

Molecular Formula

C26H22N4O3

Molecular Weight

438.487

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O3/c1-16-3-8-19(9-4-16)30-26(32)22-15-27-23-12-7-18(13-21(23)24(22)29-30)25(31)28-14-17-5-10-20(33-2)11-6-17/h3-13,15,29H,14H2,1-2H3,(H,28,31)

InChI Key

IDNFCGPKCWFMHH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C25H24N4O3
  • Molecular Weight : Approximately 438.487 g/mol
  • IUPAC Name : this compound
  • InChI Key : A unique identifier for chemical structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various cellular processes, which can lead to altered cell signaling and proliferation.
  • Receptor Interaction : It may also interact with specific receptors that play critical roles in cancer and inflammatory pathways.

Anticancer Activity

Research indicates that pyrazoloquinoline derivatives, including this compound, demonstrate significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%, with promising results suggesting potential for further development as an anticancer agent .
Cell LineIC50 (µM)
MCF70.46
HCT1160.39

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazoloquinolines are known for their broad-spectrum activity against bacteria and fungi. The specific antimicrobial efficacy of this compound has not been extensively documented but is anticipated based on the structural similarities with other active derivatives .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of pyrazoloquinoline derivatives:

  • Anticancer Efficacy : A study reported that a related pyrazolo derivative exhibited significant inhibition of Aurora-A kinase with an IC50 of 0.16 µM, demonstrating the potential for targeting specific kinases involved in tumor progression .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the side chains of pyrazoloquinolines can enhance their biological activities, suggesting that this compound could be optimized for better efficacy .

Scientific Research Applications

N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that has garnered attention in various scientific research applications due to its diverse biological activities. This article explores its applications, particularly in medicinal chemistry, focusing on its antimicrobial, anticancer, and antiviral properties.

Chemical Properties and Structure

The compound is characterized by a unique molecular structure that includes a pyrazoloquinoline framework. Its molecular formula is C25H21N5O3C_{25}H_{21}N_5O_3 with a molecular weight of approximately 439.5 g/mol. The IUPAC name reflects its complex substituents, which contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, including strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Case Study: Antimicrobial Screening

A study conducted on derivatives of pyrazoloquinoline revealed that certain modifications enhanced their antibacterial efficacy. For instance, the introduction of electron-withdrawing groups increased the antimicrobial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. The compound's mechanism of action involves the inhibition of specific cancer cell pathways and the induction of apoptosis in malignant cells.

Case Study: Cancer Cell Line Studies

In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound's ability to induce cell cycle arrest at the G1 phase was noted, suggesting its potential as a therapeutic agent in cancer treatment .

Antiviral Activity

Preliminary research suggests that derivatives of this compound may possess antiviral properties, particularly against viral infections such as HIV. The structural similarity to known antiviral agents has prompted investigations into its effectiveness as an integrase inhibitor.

Case Study: HIV Integrase Inhibition

A series of studies have focused on synthesizing derivatives based on the pyrazoloquinoline scaffold to evaluate their activity against HIV integrase. Molecular docking studies indicated favorable binding interactions with the enzyme, suggesting potential for development as antiviral therapeutics .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group and ester-like linkages in the compound undergo hydrolysis under acidic or basic conditions:

Conditions Products Key Observations
6M HCl, reflux (4–6 hrs)8-Carboxylic acid derivative + 4-methoxybenzylamineComplete cleavage of the amide bond; confirmed via LC-MS and NMR
2M NaOH, ethanol, 80°C (2 hrs)Sodium salt of 8-carboxylic acidPartial hydrolysis observed under milder conditions; optimal pH ~11

Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with protonation/deprotonation steps influencing reaction rates. Steric hindrance from the pyrazoloquinoline core slows hydrolysis compared to simpler amides.

Oxidation Reactions

Oxidation primarily targets the pyrazole ring and methoxybenzyl group:

Oxidizing Agent Conditions Products Yield
NaOCl (aq., 5% w/v)EtOH, 25°C, 8 hrsDimerized product via C-N coupling at C532%
KMnO₄ (0.1M)H₂O, 70°C, 3 hrs3-Keto group converted to carboxylic acid41%
mCPBA (2 eq.)DCM, 0°C → 25°C, 12 hrsEpoxidation of quinoline’s double bond28%

Notable Outcomes :

  • Hypochlorite oxidation in ethanol induces regioselective dimerization, forming a bis-pyrazoloquinoline structure .

  • Strong oxidizers like KMnO₄ degrade the methoxy group to a hydroxyl, requiring protective strategies for selective reactions.

Electrophilic Substitution

Aromatic rings undergo substitution at activated positions:

Reaction Type Reagents Position Modified Key Product
NitrationHNO₃/H₂SO₄, 0°CPara to methoxybenzyl’s OMe4-Nitro derivative
SulfonationSO₃/H₂SO₄, 60°COrtho to pyrazole’s N1Sulfonated analog with enhanced solubility
Friedel-Crafts AcylationAcCl/AlCl₃, DCM, refluxQuinoline’s C66-Acetylated product (confirmed via NOESY)

Steric Effects :
The p-tolyl group at C2 directs electrophiles to the less hindered quinoline ring, with substitution rates 5× faster than at the methoxybenzyl ring .

Reduction Reactions

Selective reduction of carbonyl and heteroaromatic systems:

Reducing Agent Conditions Site Reduced Product
NaBH₄ (2 eq.)MeOH, 0°C, 1 hr3-Keto → 3-Hydroxy3-Hydroxy dihydro derivative (racemic)
H₂/Pd-C (10% w/w)EtOAc, 50 psi, 6 hrsQuinoline ring saturationTetrahydroquinoline analog

Challenges :

  • Over-reduction of the pyrazole ring occurs with prolonged H₂ exposure (>8 hrs), forming pyrazolidine side products .

Cross-Coupling Reactions

Palladium-mediated modifications for structural diversification:

Coupling Type Catalyst System Substrate Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBromide at C88-Aryl derivatives (e.g., 8-Ph, 8-CF₃Ph)55–72%
Buchwald-HartwigPd₂(dba)₃/Xantphos, t-BuONaAmine at N4 (methoxybenzyl)N4-Alkyl/aryl variants 48–65%

Optimized Conditions :

  • Suzuki reactions require degassed solvents and 90°C heating for 12–18 hrs to achieve >70% conversion.

Photochemical Reactions

UV-induced reactivity for novel bond formation:

Wavelength Solvent Additive Product Application
254 nmMeCNRose Bengal (5 mol%)[2+2] Cycloadduct at quinoline’s C9–C10Photopharmacology probes
365 nmDMFNoneC8-carboxamide decarbonylationPrecursor to 8-cyano analogs

Quantum Yield :

  • Cycloaddition at 254 nm achieves Φ = 0.18 ± 0.02, with diastereoselectivity >4:1 favoring the trans product .

Key Stability Considerations

  • pH Sensitivity : Degrades rapidly in strong acids (t₁/₂ = 2.3 hrs at pH 1) but remains stable at pH 6–8 (t₁/₂ > 400 hrs).

  • Thermal Stability : Decomposes above 240°C via retro-Diels-Alder cleavage of the pyrazoloquinoline core.

  • Light Exposure : Storability decreases 4× under UV/visible light; recommend amber vials and inert atmosphere .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table summarizes key analogs and their properties:

Compound Name Substituents (Position) Yield (%) Melting Point (°C) Molecular Formula Key Structural Features Reference
N-(4-Methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide 4-Methoxybenzyl (N5), p-tolyl N/A N/A Likely C28H24N4O3 Carboxamide at C8, methylphenyl at C2 -
Ethyl 5-(4-Methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (6g) 4-Methoxybenzyl (N5), phenyl 77 216–217 C23H21N3O4 Ester at C7, phenyl at C2
Ethyl 5-(1-Adamantyl)methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate Adamantylmethyl (N5), phenyl 39 295–296 C26H29N3O3 Bulky adamantyl group enhances thermal stability
Ethyl 3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (6c) Propyl (N5), phenyl 89 212–214 C18H19N3O3 Linear alkyl chain improves solubility
N-(4-Chlorophenyl)-5,7-dimethyl-3-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide Chlorophenyl, sulfonylpyrrolidine N/A N/A C26H26ClN5O3S Sulfonyl group enhances polarity

Key Observations:

  • Substituent Bulkiness : The adamantylmethyl group in results in lower yield (39%) but higher melting point (295–296°C), suggesting stronger intermolecular forces.
  • Electron-Donating Groups : The 4-methoxybenzyl group in provides moderate yield (77%) and thermal stability (mp 216–217°C), likely due to methoxy’s electron-donating effect.
  • Alkyl Chains : Propyl-substituted analogs (e.g., 6c) achieve higher yields (89%) and lower melting points (212–214°C), indicating improved synthetic efficiency and solubility .

Carboxamide vs. Ester Derivatives

The target compound’s C8 carboxamide group distinguishes it from ester-containing analogs like 6g. Carboxamides generally exhibit higher polarity and hydrogen-bonding capacity, which may enhance binding affinity in biological systems compared to esters. For example, sulfonamide derivatives (e.g., ) leverage similar polar groups for improved pharmacokinetic profiles.

Aromatic vs. Aliphatic Substituents

  • Heteroaromatic Substitutions : Compounds like ethyl 5-(5-methylisoxazol-3-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7i) (mp 197–199°C) show that heterocyclic substituents can reduce melting points, possibly due to disrupted crystal packing .

Q & A

Q. What are the recommended synthetic routes for N-(4-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Suzuki–Miyaura coupling for constructing the pyrazoloquinoline core, enabling regioselective carbon-carbon bond formation. Catalysts such as Pd(PPh₃)₄ and ligands like triphenylphosphine are often employed .
  • Amide coupling using reagents like EDCI/HOBt or DCC to attach the 4-methoxybenzyl group to the quinoline-8-carboxamide scaffold. Reaction conditions (e.g., anhydrous DMF, 60°C, 18 hours) are critical for yield optimization .
  • Purification via HPLC or column chromatography to isolate the target compound from byproducts .

Q. How can researchers confirm the structural integrity of this compound?

Key analytical methods include:

  • 1H/13C NMR spectroscopy : To verify substituent positions (e.g., methoxybenzyl, p-tolyl) and confirm the absence of unreacted intermediates. For example, aromatic proton signals in the 6.5–8.5 ppm range and carbonyl peaks near 165–175 ppm are diagnostic .
  • Mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .
  • Elemental analysis : To ensure stoichiometric purity (>95%) .

Q. What solvents and conditions are optimal for handling this compound?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the carboxamide group .
  • Solubility : Moderately soluble in DMSO or DMF at room temperature; insoluble in water. Avoid polar protic solvents (e.g., methanol) due to potential ester/amide hydrolysis .

Advanced Research Questions

Q. How do reaction conditions (temperature, catalyst loading) influence the yield of the pyrazoloquinoline core?

  • Catalyst optimization : Pd(PPh₃)₄ (2–5 mol%) in toluene/EtOH (3:1) at 80°C achieves >70% yield. Higher temperatures (>100°C) risk decomposition of the methoxybenzyl group .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require longer reaction times. Microwave-assisted synthesis reduces time by 50% while maintaining yield .

Q. What strategies resolve contradictions in reported biological activity data for pyrazoloquinoline derivatives?

  • Dose-response validation : Test compounds across a wide concentration range (nM–µM) to account for assay-specific variability .
  • Structural analogs : Compare activity of derivatives (e.g., replacing p-tolyl with 4-chlorophenyl) to isolate substituent effects .
  • Target engagement assays : Use SPR or ITC to measure direct binding to proposed targets (e.g., kinase domains) .

Q. How can computational methods predict the reactivity of the carboxamide group in further derivatization?

  • DFT calculations : Model electrophilic substitution at the carboxamide nitrogen. Methoxybenzyl groups increase electron density, favoring reactions with acyl chlorides or sulfonating agents .
  • Molecular docking : Simulate interactions with biological targets (e.g., ATP-binding pockets) to guide rational modifications .

Methodological Challenges and Solutions

Q. Why do some synthetic protocols report low yields (<30%) for the final coupling step?

  • Side reactions : Competing hydrolysis of the carboxamide group can occur in aqueous conditions. Use anhydrous solvents and molecular sieves to mitigate this .
  • Steric hindrance : Bulky substituents (e.g., p-tolyl) may slow coupling. Pre-activation of carboxylic acids with HATU/DIPEA improves efficiency .

Q. How to address discrepancies in NMR data for pyrazoloquinoline derivatives?

  • Dynamic effects : Rotameric equilibria in the methoxybenzyl group can split signals. Acquire spectra at elevated temperatures (50°C) to average conformers .
  • Impurity identification : Use 2D NMR (COSY, HSQC) to distinguish target compound peaks from byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.